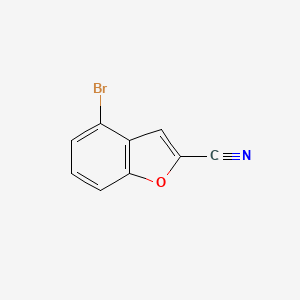
9-Benzyl-6-methyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ベンジル-6-メチル-9H-プリンは、分子式 C₁₃H₁₂N₄ の複素環式芳香族有機化合物です。これは、DNA と RNA に存在することで知られる生化学の基本構造であるプリンの誘導体です。この化合物は、プリン環の 9 位にベンジル基、6 位にメチル基を有することが特徴です。
2. 製法
合成経路と反応条件: 9-ベンジル-6-メチル-9H-プリンの合成は、一般的に、6-置換プリンのアルキル化によって行われます。 一般的な方法の 1 つは、塩基の存在下で乾燥した双極性非プロトン性溶媒中での N-アルキル化であり、N(9)-異性体が優勢な異性体の混合物をもたらします 。 たとえば、6-メチルチオプリンをベンジルブロマイドで、ジメチルホルムアミド (DMF) 中、炭酸カリウム (K₂CO₃) の存在下、高温でアルキル化すると、目的の生成物が得られます .
工業的生産方法: 9-ベンジル-6-メチル-9H-プリンの工業的生産方法は、文献にあまり記載されていません。 界面触媒と位置選択的アルキル化の原理は、工業的用途に拡大でき、化合物の高い収率と純度が得られます .
3. 化学反応解析
反応の種類: 9-ベンジル-6-メチル-9H-プリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された誘導体を形成することができます。
還元: 還元反応は、プリン環またはそれに結合した置換基を変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。
置換: トリフルオロメタンスルホン酸無水物や TMSCN (トリメチルシリルシアン化物) などの試薬が、シアノ化反応に使用されます.
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、プリンのシアノ化は、8-シアノ化プリン誘導体を生成することができます .
4. 科学研究の用途
9-ベンジル-6-メチル-9H-プリンは、科学研究において、いくつかの用途があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-methyl-9H-purine typically involves the alkylation of 6-substituted purines. One common method is the N-alkylation in dry bipolar aprotic solvents in the presence of bases, which leads to a mixture of isomeric substances with the predominance of the N(9)-isomer . For instance, the alkylation of 6-methylthiopurine by benzyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at elevated temperatures yields the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of interphase catalysis and regioselective alkylation can be scaled up for industrial applications, ensuring high yields and purity of the compound .
化学反応の分析
Types of Reactions: 9-Benzyl-6-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the purine ring or the substituents attached to it.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like triflic anhydride and TMSCN (trimethylsilyl cyanide) are used for cyanation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyanation of purines can yield 8-cyanated purine derivatives .
科学的研究の応用
9-Benzyl-6-methyl-9H-purine has several applications in scientific research:
作用機序
9-ベンジル-6-メチル-9H-プリンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。 たとえば、プリン誘導体は、細胞シグナル伝達経路に関与するキナーゼを阻害することができ、癌細胞において抗増殖効果をもたらします 。 この化合物の構造により、これらの標的の特定の部位に結合することができ、それらの正常な機能を阻害し、治療効果をもたらします .
類似の化合物:
6-ベンジルアミノプリン: 植物成長調整剤として使用されていることで知られています.
9-ベンジル-9H-プリン: 6 位のメチル基がありません。そのため、反応性や生物活性に影響を与える可能性があります。
6-メチル-9H-プリン: 9 位のベンジル基がありません。そのため、化学的性質や用途が異なります。
独自性: 9-ベンジル-6-メチル-9H-プリンは、ベンジル基とメチル基の両方を有しているために独特です。これにより、特定の化学的性質と生物的性質が与えられます。 この二重の置換パターンは、合成化学における汎用的な中間体としての潜在能力と、さまざまな研究分野における応用性を高めます .
類似化合物との比較
6-Benzylaminopurine: Known for its use as a plant growth regulator.
9-Benzyl-9H-purine: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
6-Methyl-9H-purine: Lacks the benzyl group at the 9-position, leading to different chemical properties and applications.
Uniqueness: 9-Benzyl-6-methyl-9H-purine is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields .
特性
CAS番号 |
160516-13-2 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
9-benzyl-6-methylpurine |
InChI |
InChI=1S/C13H12N4/c1-10-12-13(15-8-14-10)17(9-16-12)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChIキー |
QKVCUXBATHLQSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)








![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)
![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)

